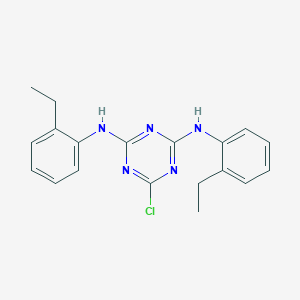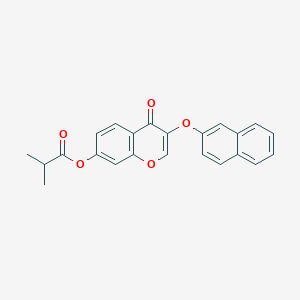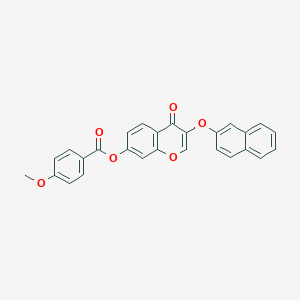
6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Significance
6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of heterocyclic compounds with a triazine scaffold, which plays a significant role in medicinal chemistry. Triazine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This makes the triazine nucleus an attractive core moiety for the development of future drugs (Verma, Sinha, & Bansal, 2019).
High Energy Density Material (HEDM)
Triazine derivatives, including this compound, are explored for their application in high-energy density materials (HEDM). These compounds are of interest in the field of energetic materials for improving burning rates and reducing sensitivity in explosives, propellants, and gas generators. The structural and theoretical analysis, physical, chemical, sensitivity, thermal, and detonation properties of triazine-based energetic compounds are under active research, indicating broad application prospects in this domain (Yongjin & Ba, 2019).
Environmental Applications
While not directly linked to this compound, triazine derivatives are investigated for environmental applications. For instance, triazine-based frameworks are recognized for CO2 capture capabilities, offering sustainable solutions for addressing climate change. These compounds' structural tunability and stability make them suitable for energy-efficient and enhanced polar gas separation, thus contributing to the broader application of triazines in environmental sustainability efforts (Mukhtar et al., 2020).
Propriétés
IUPAC Name |
6-chloro-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-3-13-9-5-7-11-15(13)21-18-23-17(20)24-19(25-18)22-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDFCYMTNUGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B382817.png)
![3-chloro-1-(4-iodophenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382818.png)
![3-chloro-1-{2-[3-chloro-4-(3-chloro-4-methylanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}-4-(3-chloro-4-methylanilino)-1H-pyrrole-2,5-dione](/img/structure/B382820.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382824.png)
![N'-(4-methoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382826.png)
![N'-(3,4-dimethoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382827.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B382828.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382829.png)
![N-(2-Hydroxy-1-methylindol-3-yl)imino-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382831.png)
![N-(1-Ethyl-2-hydroxyindol-3-yl)imino-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382832.png)
![3-(4-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382836.png)


